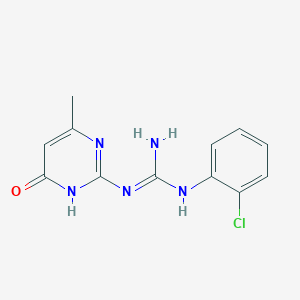

N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Description

Introduction to the Compound

N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine stands as a representative member of the substituted guanidine family of organic compounds. This molecule incorporates three distinct structural elements that contribute to its unique chemical and potentially biological properties. The compound was first synthesized and characterized in pharmaceutical research contexts, where it has been studied for its potential therapeutic applications. Chemical suppliers and research institutions have documented comprehensive analytical data for this compound, establishing its identity through multiple spectroscopic and analytical techniques. The compound's synthesis involves careful manipulation of reactive intermediates to achieve the desired substitution pattern on the guanidine core. Database entries for this compound provide detailed information about its physical and chemical properties, enabling researchers to make informed decisions about its potential applications in drug discovery and development programs.

Chemical Structure and Nomenclature

The chemical structure and nomenclature of N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine reflect its complex molecular architecture and multiple functional groups. International chemical databases have assigned specific identifiers to ensure unambiguous identification of this compound across different research contexts. The systematic naming conventions employed for this molecule follow established International Union of Pure and Applied Chemistry guidelines, providing precise structural information through its nomenclature. Chemical registry services have catalogued this compound under multiple naming systems to facilitate literature searches and patent applications. The structural representation of this molecule can be expressed through various chemical notation systems, each offering different levels of detail about atomic connectivity and stereochemical features.

Molecular formula and weight: C₁₂H₁₂ClN₅O (277.71 g/mol)

The molecular formula C₁₂H₁₂ClN₅O accurately describes the atomic composition of N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom. The molecular weight of 277.71 grams per mole has been consistently reported across multiple chemical databases and supplier specifications. This molecular weight calculation accounts for the standard atomic weights of all constituent elements, providing an exact mass determination that facilitates analytical characterization and quantitative analysis procedures. The relatively modest molecular size of this compound places it within the typical range for small molecule pharmaceuticals, potentially offering favorable pharmacokinetic properties for biological applications. The high nitrogen content, represented by five nitrogen atoms in the molecular formula, reflects the presence of multiple nitrogen-containing functional groups that may contribute to the compound's biological activity through hydrogen bonding and electrostatic interactions with biological targets.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClN₅O | |

| Molecular Weight | 277.71 g/mol | |

| Carbon Atoms | 12 | |

| Hydrogen Atoms | 12 | |

| Chlorine Atoms | 1 | |

| Nitrogen Atoms | 5 | |

| Oxygen Atoms | 1 |

IUPAC and common synonyms: N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, 857413-65-1

The International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, which systematically describes the substitution pattern and functional group arrangement. The Chemical Abstracts Service registry number 857413-65-1 serves as the primary unique identifier for this compound in chemical databases and literature searches. Alternative nomenclature systems have generated several synonymous names, including 1-(2-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine and 1-(2-Chlorophenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine. The MDL number MFCD19103553 provides another standardized identifier used by chemical suppliers and research institutions. Commercial chemical databases have catalogued additional synonymous designations, including SCHEMBL4110624, ALBB-017098, and STL582061, which facilitate cross-referencing across different chemical information systems. These multiple naming conventions reflect the compound's presence in various chemical databases and its recognition within different research communities working on related chemical structures.

Core structural motifs: Guanidine, dihydropyrimidine, and 2-chlorophenyl substituents

The molecular architecture of N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine encompasses three distinct structural motifs that collectively define its chemical and biological properties. The central guanidine functional group serves as the core structural element, providing a planar, electron-rich moiety capable of forming multiple hydrogen bonds and ionic interactions with biological targets. The guanidine group's high basicity and ability to exist in protonated forms under physiological conditions makes it a common pharmacophore in medicinal chemistry applications. The 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl substituent represents a heterocyclic aromatic system that contributes significant structural complexity and potential for specific molecular recognition events. This dihydropyrimidine ring system contains both electron-donating methyl groups and electron-withdrawing carbonyl functionality, creating a balanced electronic environment that may influence the compound's reactivity and binding affinity. The 2-chlorophenyl substituent introduces aromatic character along with the electron-withdrawing effects of the chlorine atom, which can modulate both the electronic properties and steric profile of the molecule. The specific positioning of the chlorine atom at the ortho position relative to the point of attachment creates unique steric and electronic effects that distinguish this compound from other phenyl-substituted analogs. These three structural elements work synergistically to create a molecule with diverse potential for molecular interactions and biological activity.

| Structural Motif | Description | Key Features |

|---|---|---|

| Guanidine Core | Central functional group | High basicity, hydrogen bonding capability, planar structure |

| Dihydropyrimidine Ring | Heterocyclic substituent | 6-methyl-4-oxo substitution pattern, aromatic character |

| 2-Chlorophenyl Group | Aromatic substituent | Ortho-chlorine positioning, electron-withdrawing effects |

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-5-3-2-4-8(9)13/h2-6H,1H3,(H4,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDLATVYLRNVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine generally involves the following key steps:

- Construction of the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety.

- Introduction of the guanidine functionality.

- Attachment of the 2-chlorophenyl substituent to the guanidine nitrogen.

This approach aligns with synthetic routes used for related pyrimidinone-guanidine derivatives, where the pyrimidinone ring is first synthesized via condensation reactions, followed by guanidine coupling and aryl substitution.

Pyrimidinone Core Formation

The 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl core is typically synthesized through a multi-component condensation involving:

- Ethyl cyanoacetate or similar active methylene compounds.

- Appropriate aldehydes or ketones.

- Thiourea or urea derivatives.

For example, in related thiouracil derivatives, ternary condensation of ethyl cyanoacetate with aldehydes and thiourea in the presence of a base such as anhydrous potassium carbonate yields 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitriles. This step sets the foundation for further functionalization.

Reaction Conditions and Catalysts

- Bases: Anhydrous potassium carbonate is frequently used to catalyze condensation and alkylation reactions.

- Solvents: Dry benzene or other aprotic solvents are preferred to avoid side reactions.

- Temperature: Reflux conditions (typically 80–110 °C) are employed to drive the reactions to completion.

- Temperature Control: Some steps, such as diazotization or hydrazone formation, require low temperatures (e.g., −5 °C) to maintain selectivity and prevent decomposition.

Tautomerism and Structural Considerations

The synthesized compounds may exist in tautomeric forms, which can influence reactivity and biological activity. For example, pyrimidinone derivatives can exist in pyrrole-type or pyridine-type tautomeric forms, characterized by different hybridization states of nitrogen atoms adjacent to the carbonyl group. Spectroscopic techniques such as ^13C-NMR and IR are used to distinguish these forms.

Purification and Characterization

- Purification: Typically involves recrystallization or chromatographic techniques to isolate the target compound in high purity.

- Characterization: Elemental analysis, IR spectroscopy (to identify functional groups such as NH, C=O, C≡N, and C=S), ^1H-NMR and ^13C-NMR spectroscopy are used to confirm the structure and tautomeric form of the compound.

Data Table: Summary of Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|---|

| 1 | Ternary condensation | Ethyl cyanoacetate + aldehyde + thiourea, K2CO3 | Formation of pyrimidinone core |

| 2 | S-alkylation | Bromophenacyl bromide, reflux in dry benzene, K2CO3 | Introduction of benzoyl aryl substituent |

| 3 | Guanidine coupling | Guanidine derivatives, controlled temperature | Formation of guanidine moiety |

| 4 | Aryl substitution | Use of 2-chlorophenyl halide or equivalent | Attachment of 2-chlorophenyl group |

| 5 | Diazotization/hydrazone formation (optional) | Diazotized p-aminophenol, NaOH, low temperature (−5 °C) | Formation of hydrazono derivatives (if applicable) |

Research Findings and Notes

- The synthetic routes for related pyrimidinone-guanidine compounds have been well documented, with emphasis on the use of potassium carbonate as a base catalyst and dry aprotic solvents to ensure high yields and purity.

- The reaction intermediates and final products show characteristic IR bands for NH, C=O, and other functional groups, confirming successful synthesis.

- The tautomeric form of the pyrimidinone ring affects the chemical shifts observed in NMR spectra, which is crucial for confirming the structure of the synthesized compound.

- The presence of the 2-chlorophenyl group is typically introduced via halide substitution reactions, which are well-established in aromatic chemistry.

- Although direct preparation details specific to N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine are scarce in public databases, the synthetic methodologies for closely related compounds provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives

Reduction: Reduction of the nitro group to an amine

Substitution: Halogen substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Research indicates that N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine exhibits several promising biological activities:

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it shows significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, it has shown selective cytotoxicity towards human breast cancer cells while sparing normal cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 µM |

| HeLa (Cervical cancer) | 20 µM |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to neurodegenerative diseases. Notably, it has shown potential in inhibiting acetylcholinesterase activity, which is significant for Alzheimer's disease treatment.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 75 |

| Butyrylcholinesterase | 65 |

Therapeutic Applications

The diverse biological activities of N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine suggest several potential therapeutic applications:

- Antimicrobial Agents : Given its effectiveness against various pathogens, this compound could be developed into a new class of antimicrobial agents.

- Cancer Therapy : Its selective cytotoxicity towards cancer cells positions it as a candidate for further development in anticancer therapies.

- Neuroprotective Strategies : The inhibition of cholinesterase may lead to new treatments for Alzheimer's disease and other neurodegenerative conditions.

Case Studies

Several case studies have documented the therapeutic effects of related compounds in clinical settings:

- Clinical Trial on Antimicrobial Efficacy : A clinical trial involving a similar guanidine derivative demonstrated significant improvements in patients with chronic bacterial infections, highlighting the need for dosage optimization and further investigation into its pharmacokinetics.

- Cytotoxicity Assessment : Research involving the application of this compound on various cancer cell lines provided insights into its potential mechanisms of action and therapeutic windows.

- Neuroprotective Effects : A study focusing on enzyme inhibition showed that related compounds could effectively enhance cognitive function in models of Alzheimer's disease, suggesting a pathway for future research.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity by binding to the active site

Receptors: Modulation of receptor function by acting as an agonist or antagonist

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent on the aryl/heteroaryl group significantly influences the compound's properties. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase acidity of the guanidine moiety, enhancing hydrogen-bonding interactions .

- Electron-donating groups (e.g., OCH₃) improve solubility but may reduce binding affinity to hydrophobic targets .

- Steric hindrance from bulky substituents (e.g., 2,4-dimethylphenyl) can limit molecular flexibility and target accessibility .

Example :

- N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-N″-[3-[3-(piperidinomethyl)phenoxy]propyl]guanidine (Compound 19): Yield 48%, mp 84–86°C .

Biological Activity

N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₂ClN₅O

- CAS Number : 857413-65-1

- Molecular Weight : 265.7 g/mol

- IUPAC Name : N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune diseases. This inhibition occurs through a time-dependent covalent mechanism, suggesting that it may serve as a therapeutic agent in conditions where MPO plays a detrimental role .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For example, related pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, possibly through the modulation of inflammatory pathways involving cytokines and chemokines .

Table 1: Summary of Biological Activities

Case Study 1: Myeloperoxidase Inhibition

In a study assessing the efficacy of N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine as an MPO inhibitor, researchers found that the compound significantly reduced MPO activity in lipopolysaccharide-stimulated human whole blood samples. This suggests its potential utility in treating inflammatory disorders where MPO is involved .

Case Study 2: Anticancer Potential

A derivative of this compound was evaluated for its anticancer effects against various cell lines. The results indicated that it exhibited greater cytotoxicity compared to standard chemotherapeutic agents like bleomycin, highlighting its potential as a novel anticancer agent .

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, and what analytical methods validate its purity and structure?

The synthesis typically involves coupling a substituted pyrimidinylamine with a chlorophenyl guanidine precursor. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using triethylamine as a base to facilitate deprotonation and bond formation . Structural validation employs 1H/13C NMR to confirm substituent connectivity and High-Resolution Mass Spectrometry (HRMS) for molecular weight verification. Purity is assessed via HPLC (>95% purity threshold) and melting point analysis .

Q. How does the substitution pattern (e.g., 2-chlorophenyl, 6-methyl-4-oxo-pyrimidine) influence the compound’s physicochemical properties?

The 2-chlorophenyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the 4-oxo-1,4-dihydropyrimidinyl moiety introduces hydrogen-bonding potential, critical for target binding. Computational tools like Density Functional Theory (DFT) model electronic effects (e.g., dipole moments) to predict solubility and reactivity .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Enzyme inhibition assays (e.g., fluorescence-based Kv channel inhibition, referencing guanidine mechanisms ).

- Cytotoxicity profiling using MTT assays in cell lines (e.g., HEK293, HepG2).

- Binding affinity studies via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to identify protein targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, and what are common side reactions?

Yields (~40–60% in analogous syntheses) are improved by:

- Microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Protecting group strategies (e.g., tert-butoxycarbonyl for guanidine nitrogens) to prevent undesired side reactions .

Common side reactions include oxidation of the dihydropyrimidinyl ring and chlorophenyl group hydrolysis under acidic conditions, mitigated by inert atmospheres and pH control .

Q. How do structural analogs resolve contradictions in reported biological activity data?

For example, some guanidines show Kv channel inhibition, while others exhibit no activity. Molecular docking (using PDB: 6J8E) reveals that the chlorophenyl group must occupy a hydrophobic pocket near the channel’s voltage sensor, while the pyrimidinyl oxygen forms hydrogen bonds with Thr438. Analogs lacking these features show reduced potency .

Q. What computational strategies predict the compound’s blood-brain barrier (BBB) permeability for neurological applications?

- Quantitative Structure-Activity Relationship (QSAR) models using descriptors like polar surface area (<90 Ų) and logD (1.5–2.5).

- Molecular Dynamics (MD) simulations of lipid bilayer interactions to assess passive diffusion .

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

Single-crystal X-ray diffraction (SCXRD) of analogs (e.g., N-(2-fluorophenyl)-pyrimidin-4-amine) reveals intramolecular N–H⋯N bonds stabilizing the pyrimidine ring. For the target compound, synchrotron radiation can resolve weak interactions (e.g., C–H⋯O) critical for conformational stability .

Q. What metabolomic studies are recommended to identify degradation pathways?

- LC-MS/MS-based metabolite profiling in liver microsomes identifies oxidative metabolites (e.g., hydroxylation at the methyl group).

- Stability assays under varied pH and temperature conditions guide formulation strategies .

Methodological Considerations

Q. How to design SAR studies for this compound?

- Core modifications : Replace 2-chlorophenyl with 2-fluorophenyl to assess halogen effects on binding.

- Side-chain variations : Introduce sulfonyl or acetyl groups to the pyrimidinyl ring to modulate solubility.

- Bioisosteric replacements : Substitute the guanidine group with amidine or thiourea to evaluate pharmacophore necessity .

Q. What techniques validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) to confirm protein target binding.

- Knockdown/knockout models (e.g., CRISPR-Cas9) to correlate activity with specific gene expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.